molecular formula C5H4F3N3 B6603605 3-(trifluoromethyl)pyridazin-4-amine CAS No. 2385865-39-2

3-(trifluoromethyl)pyridazin-4-amine

Cat. No.: B6603605
CAS No.: 2385865-39-2
M. Wt: 163.10 g/mol
InChI Key: SYENGGCKMFRXGR-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)pyridazin-4-amine is a heterocyclic organic compound that features a pyridazine ring substituted with a trifluoromethyl group at the 3-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)pyridazin-4-amine typically involves the introduction of the trifluoromethyl group and the amine group onto the pyridazine ring. One common method involves the reaction of a pyridazine derivative with trifluoromethylating agents under specific conditions. For example, the reaction of 3-chloropyridazine with trifluoromethylamine in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)pyridazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)pyridazin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its pharmacological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)pyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and amine groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in pharmacological applications .

Properties

IUPAC Name

3-(trifluoromethyl)pyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)4-3(9)1-2-10-11-4/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYENGGCKMFRXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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